His-Tyr

Vue d'ensemble

Description

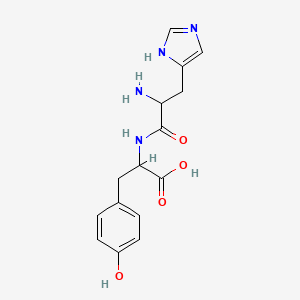

“His-Tyr” refers to a dipeptide composed of the amino acids histidine (His) and tyrosine (Tyr) . Histidine is an essential amino acid that plays a vital role in protein synthesis, while tyrosine is a non-essential amino acid that is important for protein structure and function .

Synthesis Analysis

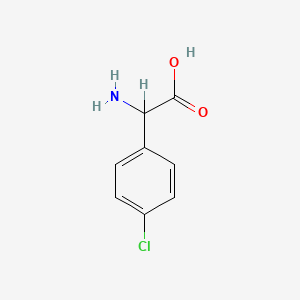

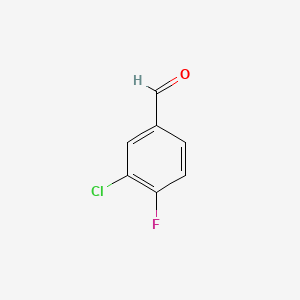

The synthesis of His-Tyr involves peptide bond formation between the carboxyl group of one amino acid and the amino group of the other . A study on the synthesis of His-Tyr-like peptides revealed that the side-chain unprotected Fmoc-Arg-OH, Fmoc-His-OH, and Fmoc-Tyr-OH were utilized as substrates to investigate their couplings to peptide molecules . The processes of the side-chain unprotected amino acid couplings have been successfully implemented in peptide synthesis through a minimal-protection SPPS (MP-SPPS) strategy .

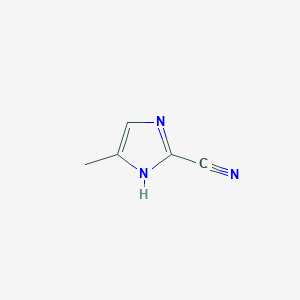

Molecular Structure Analysis

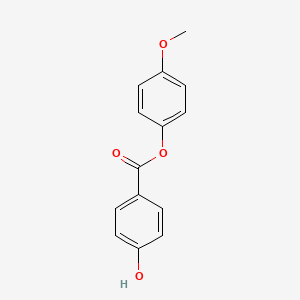

The molecular structure of His-Tyr involves the unique structures of histidine and tyrosine. Histidine has an imidazole functional group, making it a basic amino acid. Tyrosine has a phenol functional group, contributing to its amphiphilic nature, which allows it to contribute to both hydrophobic interactions through its aromatic ring and hydrogen bonding with binding partners via the hydroxyl group .

Chemical Reactions Analysis

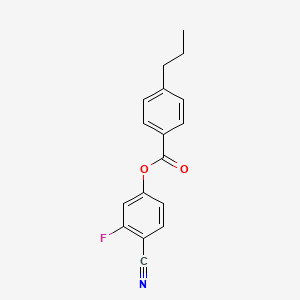

His-Tyr can undergo various chemical reactions. For instance, tyrosine residues can undergo selective cleavage, functionalization, and conjugation . The phenol functionality in the side chain of Tyr is susceptible to various post-translational modifications, such as glycosylation, nitration, oxidation, and phosphorylation .

Physical And Chemical Properties Analysis

The physical and chemical properties of His-Tyr are determined by the properties of its constituent amino acids, histidine and tyrosine. Tyrosine, for example, is amphiphilic due to its phenol functionality, allowing it to contribute to both hydrophobic interactions through its aromatic ring and hydrogen bonding with binding partners via the hydroxyl group .

Applications De Recherche Scientifique

-

Cosmetics and Anti-Aging

- Field: Dermatology and Cosmetology

- Application: “His-Tyr” is used in topical peptide treatments for anti-aging . Peptides improve the skin and work against intrinsic and extrinsic aging .

- Method: These peptides are incorporated into skin care products and applied topically .

- Results: The efficacy of these peptides has been proven through clinical skin trials .

-

Bioluminescence

- Field: Biochemistry

- Application: The “Tyr-His-Trp” triad, which includes “His-Tyr”, plays a role in the bioluminescence of hydromedusan photoproteins .

- Method: This involves the study of the spatial structures of the obelin mutants with the replacements of His64 and Tyr138 .

- Results: The conclusion was made that the His residue of the Tyr-His-Trp triad and the water molecule perform the “catalytic function” by transferring .

-

Protein and Peptide Modification

- Field: Biochemistry

- Application: “His-Tyr” is involved in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues . This is a rapidly-growing area that has demonstrated tremendous potential for applications in proteomics, drug optimization, targeted drug delivery, and defined biomaterials .

- Method: Selective Tyr modification is achieved enzymatically, chemically, or by genetically encoded non-natural amino acids, and selective peptide cleavage at Tyr sites have emerged as relevant tools in this context .

- Results: The interest in Tyr as a key alternative target for protein modification and conjugation has been steadily increasing due to several unique properties of this amino acid .

-

Protein Interactions

- Field: Molecular Biology

- Application: Histidine, which is part of “His-Tyr”, plays a versatile role in protein architectures and bioactivities . It is involved in many biochemical processes and is found in the active sites of numerous enzymes .

- Method: The versatility of histidine in molecular interactions arises from its unique molecular structure .

- Results: Understanding the role of histidine in protein interactions can provide insights into many biochemical processes .

-

Antibody-Drug Conjugates

- Field: Biomedicine

- Application: “His-Tyr” is involved in the development of antibody-drug conjugates . These are a class of therapeutics that are designed to selectively deliver cytotoxic agents to tumor cells .

- Method: The selective modification of Tyr residues is used to attach cytotoxic agents to antibodies . This allows the drug to be delivered specifically to tumor cells, reducing the impact on healthy cells .

- Results: The development of more robust Tyr-targeting modification techniques has led to the widespread application of these technologies in practical settings, such as the development of antibody-drug conjugates .

-

Tryptophan Studies

- Field: Biochemistry

- Application: “His-Tyr” is involved in the study of tryptophan (Trp), which holds a unique place in biology . It is the largest of all twenty amino acids in the translational toolbox .

- Method: The study involves the investigation of the unique properties of Trp, including its side chain, which is aromatic with a binuclear ring structure .

- Results: Understanding the unique properties of Trp can provide insights into many biochemical processes .

Safety And Hazards

Orientations Futures

The future directions of His-Tyr research could involve further exploration of its cytoprotective effects, as suggested by a study on a similar tripeptide, Gly-Ala-His (GAH), which was found to have broad cytoprotective effects against hydrogen peroxide-induced cell damage . Additionally, the development of novel therapeutics based on peptides with cytoprotective functions, including antioxidants and anti-infectives, could be a promising area of future research .

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O4/c16-12(6-10-7-17-8-18-10)14(21)19-13(15(22)23)5-9-1-3-11(20)4-2-9/h1-4,7-8,12-13,20H,5-6,16H2,(H,17,18)(H,19,21)(H,22,23)/t12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTOOKGDPMXSJSY-STQMWFEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CC2=CN=CN2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CC2=CN=CN2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Histidyltyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028897 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

His-Tyr | |

CAS RN |

35979-00-1 | |

| Record name | (2S)-2-[(2S)-2-amino-3-(1H-imidazol-4-yl)propanamido]-3-(4-hydroxyphenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Histidyltyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028897 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

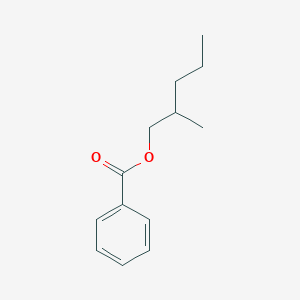

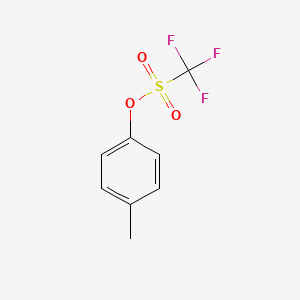

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.